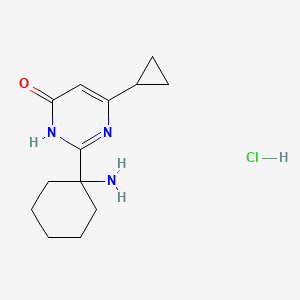

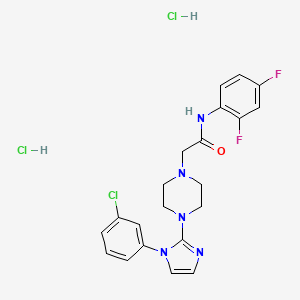

2-(1-氨基环己基)-6-环丙基-3,4-二氢嘧啶-4-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride, also known as CPP or CPPene, is a small molecule inhibitor that has been widely used in scientific research. CPPene is a potent inhibitor of the enzyme ribonucleotide reductase, which is involved in DNA synthesis and repair.

作用机制

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene inhibits ribonucleotide reductase by binding to the active site of the enzyme. This prevents the enzyme from converting ribonucleotides to deoxyribonucleotides, which results in decreased DNA synthesis and repair. The inhibition of ribonucleotide reductase by 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene leads to the accumulation of ribonucleotides, which can lead to DNA damage and cell death.

Biochemical and Physiological Effects:

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene has been shown to have antitumor effects in various cancer cell lines. Inhibition of ribonucleotide reductase by 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene leads to decreased DNA synthesis and repair, which can result in cell death. 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene has also been shown to have antiviral effects against HIV and herpes simplex virus. Additionally, 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene has been shown to have neuroprotective effects in animal models of Parkinson's disease.

实验室实验的优点和局限性

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene is a potent inhibitor of ribonucleotide reductase and has been extensively used in scientific research. However, 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene has some limitations for lab experiments. 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene is a hydrophilic molecule, which makes it difficult to cross the blood-brain barrier. This limits its use in studies involving the central nervous system. Additionally, 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene has a short half-life in vivo, which can limit its efficacy in animal models.

未来方向

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene has shown promising results in preclinical studies as an antitumor and antiviral agent. Future research could focus on developing 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene analogs with improved pharmacokinetic properties and efficacy. Additionally, 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene could be used in combination with other chemotherapeutic agents to enhance its antitumor effects. Further studies could also investigate the potential neuroprotective effects of 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene in human clinical trials.

合成方法

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene can be synthesized through a multistep process. The first step involves the reaction of cyclohexanone with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with cyclopropylcarbonyl chloride to form the cyclopropyl amide intermediate. This intermediate is then cyclized using phosphorus oxychloride to form 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene as a hydrochloride salt.

科学研究应用

- c-Met 抑制:研究人员探索了这种化合物在抑制间充质-上皮转化因子 (c-Met) 蛋白激酶方面的应用。 值得注意的是,临床候选药物 Savolitinib 含有类似的亚结构 .

- GABA A 调节:该化合物已证明对 GABA A 受体具有变构调节活性 .

- 根据环稠合中氮原子的位置,存在各种同系物(例如,1,2,3-三唑并 [1,5-a] 吡嗪、1,2,3-三唑并 [1,5-b] 哒嗪)。 这些多样化的结构为进一步探索提供了机会 .

药物化学

高分子化学

BACE-1 抑制

合成路线

结构多样性

属性

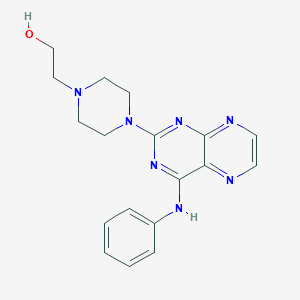

IUPAC Name |

2-(1-aminocyclohexyl)-4-cyclopropyl-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.ClH/c14-13(6-2-1-3-7-13)12-15-10(9-4-5-9)8-11(17)16-12;/h8-9H,1-7,14H2,(H,15,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOQBWGSWCYJDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=CC(=O)N2)C3CC3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

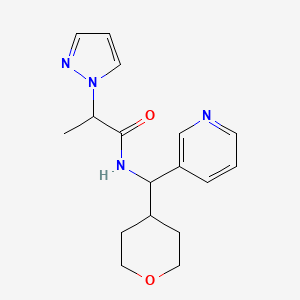

![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2386119.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386121.png)

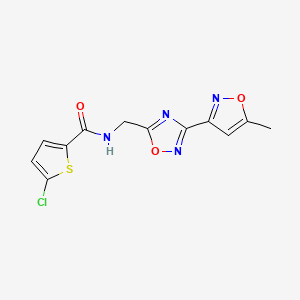

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386126.png)

![N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B2386128.png)

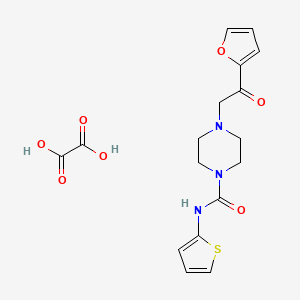

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2386129.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2386133.png)